molecular formula C12H14O2 B3025678 (3S)-Butylphthalide CAS No. 3413-15-8

(3S)-Butylphthalide

Cat. No.: B3025678
CAS No.: 3413-15-8
M. Wt: 190.24 g/mol
InChI Key: HJXMNVQARNZTEE-UHFFFAOYSA-N
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Description

(3S)-Butylphthalide is a naturally occurring compound found in celery. It is known for its potential therapeutic effects, particularly in the treatment of ischemic stroke and other neurological disorders. The compound has garnered significant interest due to its neuroprotective properties and its ability to improve cerebral blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Butylphthalide typically involves the hydrogenation of 3-butylidenephthalide. This reaction is carried out under specific conditions, including the use of a palladium catalyst and hydrogen gas. The reaction is conducted at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-Butylphthalide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

(3S)-Butylphthalide has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as a neuroprotective agent.

    Medicine: this compound is being investigated for its therapeutic potential in treating ischemic stroke, Alzheimer’s disease, and other neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (3S)-Butylphthalide involves several molecular targets and pathways:

    Neuroprotection: The compound exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.

    Cerebral Blood Flow: this compound improves cerebral blood flow by dilating blood vessels and reducing blood viscosity.

    Molecular Targets: The compound interacts with various receptors and enzymes involved in neuroprotection and blood flow regulation.

Comparison with Similar Compounds

Similar Compounds

    (3R)-Butylphthalide: A stereoisomer of (3S)-Butylphthalide with similar but distinct biological activities.

    Phthalide: A related compound with a simpler structure and different biological properties.

    3-Butylidenephthalide: A precursor in the synthesis of this compound with its own set of biological activities.

Uniqueness

This compound is unique due to its specific stereochemistry, which contributes to its distinct neuroprotective properties and its ability to improve cerebral blood flow. This sets it apart from other similar compounds and makes it a valuable compound for therapeutic applications.

Properties

IUPAC Name

3-butyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXMNVQARNZTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863687
Record name 1(3H)-Isobenzofuranone, 3-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, oily liquid; warm-spicy herbaceous aroma
Record name 3-n-Butylphthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

177.00 to 178.00 °C. @ 15.00 mm Hg
Record name (S)-3-Butyl-1(3H)-isobenzofuranone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; soluble in oil, soluble (in ethanol)
Record name 3-n-Butylphthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.068-1.074
Record name 3-n-Butylphthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6066-49-5, 3413-15-8
Record name Butylphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6066-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylphthalide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylphthalide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1(3H)-Isobenzofuranone, 3-butyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(3H)-Isobenzofuranone, 3-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-butylphthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLPHTHALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-3-Butyl-1(3H)-isobenzofuranone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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